molecular formula C10H9NO4 B177437 2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid CAS No. 1615-00-5

2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid

Cat. No.: B177437
CAS No.: 1615-00-5
M. Wt: 207.18 g/mol
InChI Key: DMXDUJPYGUWROU-UHFFFAOYSA-N
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Description

2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid is an organic compound with the molecular formula C10H9NO4 It is a derivative of propenoic acid, featuring a nitrophenyl group and a methyl group attached to the propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid typically involves the reaction of 3-nitrobenzaldehyde with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the propenoic acid moiety can interact with nucleophiles. These interactions can lead to the modulation of biological pathways and the exertion of various effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-phenyl-, methyl ester: Similar structure but with a phenyl group instead of a nitrophenyl group.

    2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester: Contains a cyclohexyl ester group.

    2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester: Similar structure with an ethyl ester group.

Uniqueness

2-methyl-3-(3-nitrophenyl)prop-2-enoic Acid is unique due to the presence of both a nitrophenyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-3-(3-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDUJPYGUWROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400369
Record name 2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-00-5
Record name 2-Propenoic acid, 2-methyl-3-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 75 g. of 3-nitrobenzaldehyde, 98 g. of propionic anhydride and 48 g. of sodium propionate was heated at 170° to 175° C. for 1.25 hours, and then it was cooled and poured into 750 ml. of ice-water. Concentrated ammonium hydroxide was then added until a basic pH was obtained. The mixture was warmed on a steam bath for a few minutes and then the small amount of insoluble material was removed by filtration. The filtrate was acidified with concentrated hydrochloric acid and the solid was recovered by filtration. This crude product was recrystallized from aqueous ethanol to give 81 g. of the title compound, m.p. 200.5°-202° C.
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